ethyl 3-carbamoyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound is a thienopyridine derivative characterized by a fused thiophene-pyridine core, substituted with a carbamoyl group at position 3, a 4-(N,N-dimethylsulfamoyl)benzamido group at position 2, and an ethyl carboxylate ester at position 6. The ethyl carboxylate group may enhance membrane permeability, while the dimethylsulfamoyl moiety could improve solubility and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S2/c1-4-30-20(27)24-10-9-14-15(11-24)31-19(16(14)17(21)25)22-18(26)12-5-7-13(8-6-12)32(28,29)23(2)3/h5-8H,4,9-11H2,1-3H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUIHWHIEATASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that enhance its biological activity, particularly in the context of enzyme inhibition and receptor binding. This article explores the compound's biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 497.5 g/mol. The compound features a thienopyridine core, which is known for its diverse biological activities.
Biological Activity
Research indicates that compounds with similar thienopyridine structures exhibit various biological activities, including:
- Enzyme Inhibition : this compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, studies have demonstrated that related compounds can inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are crucial for DNA synthesis and cell proliferation .
- Anticancer Properties : The compound's ability to interact with biological macromolecules suggests it may influence tumor growth. Preliminary studies have indicated that structural analogs can exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for further development as anticancer agents .
- Receptor Binding : The unique combination of functional groups in this compound enhances its lipophilicity and potential interactions with specific receptors. This property may allow it to modulate receptor activity effectively, contributing to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzamides and thienopyridine derivatives. Key steps include:
- Formation of Thienopyridine Core : Utilizing thienopyridine derivatives as starting materials.
- Introduction of Functional Groups : Employing reagents such as sodium methoxide for substitution reactions.
- Final Coupling Reactions : Combining various components to achieve the final compound structure.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Inhibition of Dihydrofolate Reductase :
- Cytotoxicity Against Tumor Cells :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a thienopyridine scaffold with sulfamoyl and carbamoyl substituents. Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact :
- The 4-(N,N-dimethylsulfamoyl)benzamido group in the target compound is structurally distinct from the dichlorophenyl or chlorophenyl carbamates in Compounds 26/27. This substitution likely reduces steric hindrance while enhancing solubility due to the polar sulfamoyl group.
- The ethyl carboxylate at position 6 may improve bioavailability compared to the Boc-protected amine in the analog from , which requires additional synthetic steps for activation .
Synthetic Accessibility: Compounds 26 and 27 were synthesized in moderate yields (55–76%) via urea-forming reactions between sulfonamides and isocyanates . The target compound’s synthesis would likely require similar steps but may face challenges in regioselective functionalization of the thienopyridine core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
